Dimeric vs. Monomeric Architecture
Rivulobirin E is a dimeric bicoumarin, distinguishing it fundamentally from the more common monomeric furanocoumarins like bergapten or imperatorin. This dimeric nature results in a significantly larger molecular weight and increased topological polar surface area (TPSA), which are critical parameters for membrane permeability and bioavailability predictions [1].
| Evidence Dimension | Molecular Weight and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | MW: 590.60 g/mol; TPSA: 147.00 Ų |
| Comparator Or Baseline | Bergapten (Monomer): MW: 216.19 g/mol; TPSA: 56.5 Ų; Imperatorin (Monomer): MW: 270.28 g/mol; TPSA: 60.8 Ų |
| Quantified Difference | Rivulobirin E has a molecular weight ~2.2x - 2.7x higher and TPSA ~2.4x - 2.6x larger than monomeric furanocoumarins. |
| Conditions | In silico calculation (XlogP, TPSA) based on canonical SMILES structure. |
Why This Matters
The stark difference in molecular bulk and polarity precludes direct experimental substitution; Rivulobirin E will exhibit different solubility, tissue distribution, and membrane penetration than monomeric analogs, necessitating its specific procurement for dimer-focused studies.
- [1] Plantaedb. (2024). Rivulobirin E. Plantaedb Compound Database. View Source
